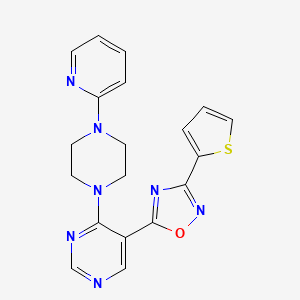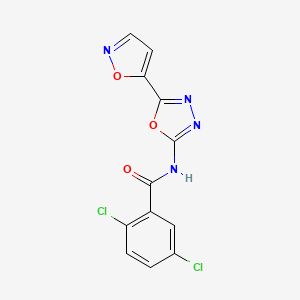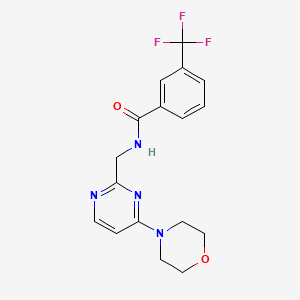
1-(3-chlorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(3-chlorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde” is a complex organic compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The compound also has a phenyl group (a functional group made up of six carbon atoms in a cyclic arrangement), a chlorobenzyl group (a benzyl group with a chlorine atom), and an aldehyde group (a carbonyl group bonded to a hydrogen atom) .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The pyrazole ring, phenyl group, chlorobenzyl group, and aldehyde group would all contribute to the overall structure of the molecule .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar aldehyde group could increase its solubility in polar solvents .
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Several studies have highlighted the synthesis and crystal structure analysis of compounds structurally related to 1-(3-chlorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde. These compounds exhibit diverse molecular geometries and form distinct supramolecular structures in the solid state due to various non-covalent interactions, such as hydrogen bonding and π-π stacking interactions (Prasath et al., 2011), (Xu & Shi, 2011).
Chemical Reactions and Derivatives
Research has focused on synthesizing novel derivatives through chemical reactions involving 1-(3-chlorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde or its analogs, exploring their potential applications. For instance, Schiff bases of chitosan have been prepared using heteroaryl pyrazole derivatives for antimicrobial applications (Hamed et al., 2020). Another study presented the synthesis of pyrazole-based heterocycles, indicating their potential in biological applications (Bhat et al., 2016).
Biological Applications
Several derivatives of 1-(3-chlorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde have been investigated for their biological activities, including antimicrobial, anti-inflammatory, and analgesic properties. These studies highlight the compound's versatility and potential as a precursor for developing pharmacologically active agents. Notable examples include the synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines and their evaluation for biological activities (Palka et al., 2014), and the investigation of novel pyrazole derivatives for their anti-inflammatory and analgesic activities (Selvam et al., 2011).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-[(3-chlorophenyl)methyl]-3-phenylpyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O/c18-16-8-4-5-13(9-16)10-20-11-15(12-21)17(19-20)14-6-2-1-3-7-14/h1-9,11-12H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILCYGILSPMWUBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C=O)CC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[4-(2-Aminoethyl)phenyl]methyl]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide;hydrochloride](/img/structure/B2994136.png)
![4,4,4-Trifluoro-3-methyl-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]butanoic acid](/img/structure/B2994138.png)

![2-[(3aR)-1-acetyl-3a-methyl-5-oxooctahydropyrrolo[2,3-b]pyrrol-2-yl]phenyl 6-chloronicotinate](/img/structure/B2994143.png)





![Thieno[3,2-b]pyridin-2-ylmethanamine;dihydrochloride](/img/structure/B2994150.png)

![5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrrole-2-carboxylic acid](/img/structure/B2994153.png)
![2-[6-(Phenylmethoxycarbonylamino)pyridin-2-yl]acetic acid](/img/structure/B2994154.png)
![{1-[(2-chloro-4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B2994156.png)